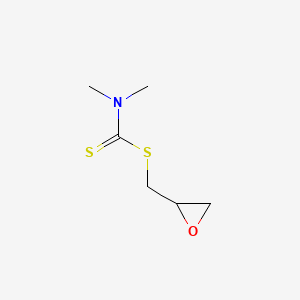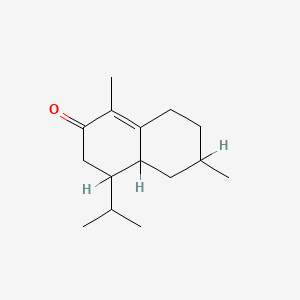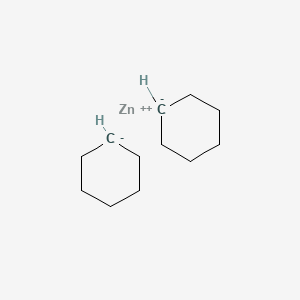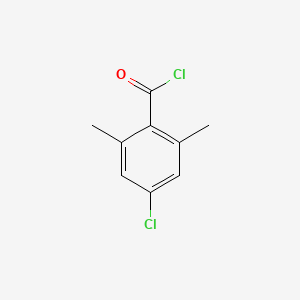![molecular formula C13H22OSi B13792452 (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane](/img/structure/B13792452.png)
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane is an organic compound that features a unique structure combining a cyclopenta[c]pyran ring with a trimethylsilane group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane typically involves multiple steps. One common method starts with the preparation of the cyclopenta[c]pyran core, followed by the introduction of the trimethylsilane group. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and reduce costs.
化学反応の分析
Types of Reactions
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, where the trimethylsilane group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
Chemistry
In chemistry, (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane is used as a building block for the synthesis of more complex molecules
Biology and Medicine
While specific biological and medicinal applications of this compound are not well-documented, its structural features suggest potential use in drug discovery and development. The trimethylsilane group can enhance the lipophilicity of molecules, potentially improving their bioavailability.
Industry
In industry, this compound may be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of high-performance materials.
作用機序
The mechanism by which (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane exerts its effects depends on the specific application. In chemical reactions, the trimethylsilane group can act as a protecting group, stabilizing reactive intermediates and facilitating the formation of desired products. The molecular targets and pathways involved are specific to the reactions and applications in which the compound is used.
類似化合物との比較
Similar Compounds
Cyclopenta[c]pyran-1(3H)-one, hexahydro-4,7-dimethyl-: This compound shares the cyclopenta[c]pyran core but lacks the trimethylsilane group.
2H-Pyran, 3,4-dihydro-: Another related compound with a similar pyran ring structure.
Uniqueness
The presence of the trimethylsilane group in (3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased stability and reactivity, making it valuable in various synthetic applications.
特性
分子式 |
C13H22OSi |
|---|---|
分子量 |
222.40 g/mol |
IUPAC名 |
(3,3-dimethyl-6,7-dihydro-4H-cyclopenta[c]pyran-1-yl)-trimethylsilane |
InChI |
InChI=1S/C13H22OSi/c1-13(2)9-10-7-6-8-11(10)12(14-13)15(3,4)5/h7H,6,8-9H2,1-5H3 |
InChIキー |
GSXGLXHSXUWUKU-UHFFFAOYSA-N |
正規SMILES |
CC1(CC2=CCCC2=C(O1)[Si](C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)

![Bicyclo[2.2.2]oct-2-ene-1-carbonyl fluoride](/img/structure/B13792400.png)


![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)




![2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
![1H-[1,2]Oxazolo[3,4-E]indazole](/img/structure/B13792450.png)
